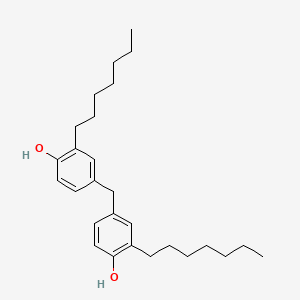
4,4'-Methylenebis(2-heptylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(2-heptylphenol) is an organic compound characterized by the presence of two phenolic groups connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(2-heptylphenol) typically involves the condensation of heptylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methylene bridge between the two phenolic groups. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Methylenebis(2-heptylphenol) may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Methylenebis(2-heptylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic derivatives .
Scientific Research Applications
4,4’-Methylenebis(2-heptylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(2-heptylphenol) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors and proteins
Comparison with Similar Compounds
4,4’-Methylenebis(2-methylphenol): Similar structure but with methyl groups instead of heptyl groups.
4,4’-Methylenebis(2-methoxyphenol): Contains methoxy groups instead of heptyl groups.
Bisphenol A: Another compound with two phenolic groups connected by a methylene bridge, but with different substituents.
Uniqueness: 4,4’-Methylenebis(2-heptylphenol) is unique due to its heptyl substituents, which impart distinct chemical and physical properties compared to its analogs. These properties make it suitable for specific applications in various fields .
Properties
CAS No. |
88448-62-8 |
|---|---|
Molecular Formula |
C27H40O2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-heptyl-4-[(3-heptyl-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C27H40O2/c1-3-5-7-9-11-13-24-20-22(15-17-26(24)28)19-23-16-18-27(29)25(21-23)14-12-10-8-6-4-2/h15-18,20-21,28-29H,3-14,19H2,1-2H3 |
InChI Key |
VMSJVSHAXGGFMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)CCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



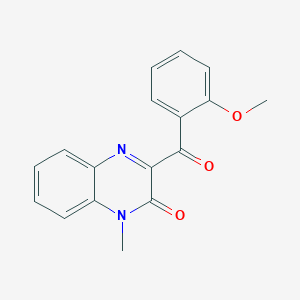
![Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde](/img/structure/B14376557.png)
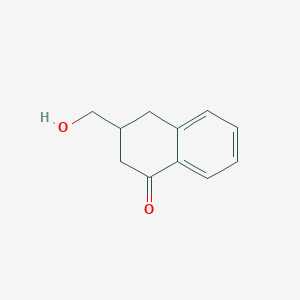
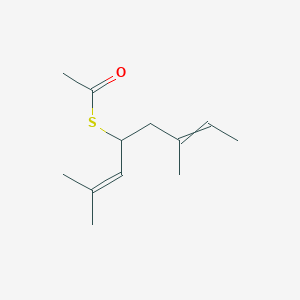
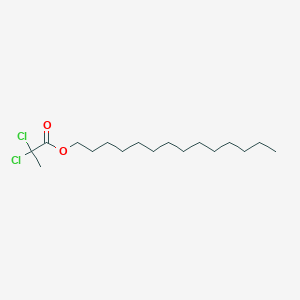
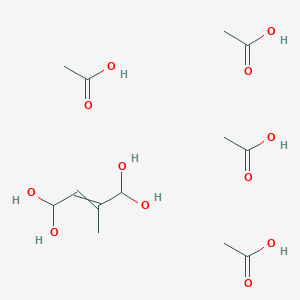
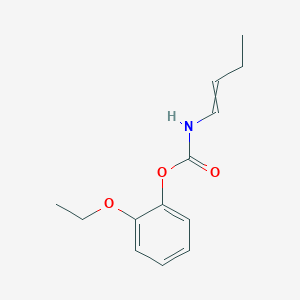
![5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14376593.png)
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
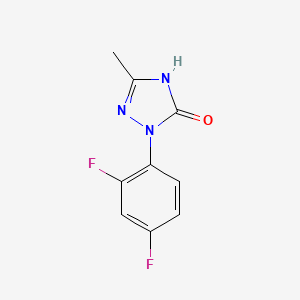
![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)

![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
